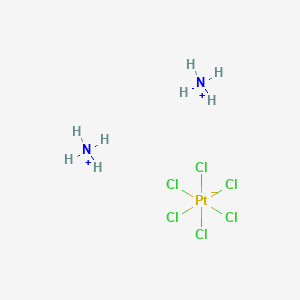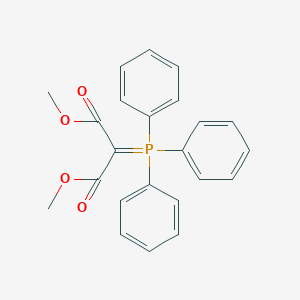
Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester, also known as dimethyl malonate, is a colorless liquid that is commonly used in organic synthesis. It is an ester of malonic acid and is widely used in the pharmaceutical industry for the synthesis of various drugs. The compound is also used in the production of agrochemicals, dyes, and flavors.
Mécanisme D'action
The mechanism of action of malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is based on its ability to act as a nucleophile. The compound is highly reactive and can readily form covalent bonds with other molecules. This property makes it an excellent reagent for organic synthesis. The compound can also act as a leaving group in various reactions, making it useful in the synthesis of complex organic compounds.
Effets Biochimiques Et Physiologiques
Malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester has no known biochemical or physiological effects. The compound is not used as a drug and is not known to have any therapeutic properties. It is primarily used in organic synthesis and has no known toxic effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester in lab experiments are its high reactivity and versatility. The compound can be used in a wide range of reactions, making it an essential reagent in organic synthesis. The compound is also relatively inexpensive and is readily available from chemical suppliers.
The limitations of using malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester in lab experiments are its potential toxicity and flammability. The compound is highly reactive and can pose a significant hazard if not handled properly. It is essential to follow proper safety procedures when working with this compound.
Orientations Futures
There are several future directions for research on malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester. One potential area of research is the development of new synthetic routes for the compound. Researchers could explore new catalysts or reaction conditions to improve the yield and purity of the product.
Another area of research is the development of new applications for the compound. Researchers could investigate the use of malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester in the production of new drugs or agrochemicals. The compound could also be used in the production of new flavors or fragrances.
Conclusion
Malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is a versatile compound that is widely used in organic synthesis. It is an essential reagent in the production of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound has no known biochemical or physiological effects and is primarily used in lab experiments. While the compound has potential hazards, it is an important tool for researchers in the field of organic synthesis. There are several future directions for research on malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester, including the development of new synthetic routes and the investigation of new applications for the compound.
Méthodes De Synthèse
The synthesis of malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is carried out by the esterification of malonic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. The yield of the reaction is typically high, and the product is of high purity.
Applications De Recherche Scientifique
Malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is widely used in scientific research, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound is also used in the production of flavors and fragrances. Due to its versatile nature, malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is an essential compound in modern organic synthesis.
Propriétés
Numéro CAS |
19491-23-7 |
|---|---|
Nom du produit |
Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester |
Formule moléculaire |
C23H21O4P |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
dimethyl 2-(triphenyl-λ5-phosphanylidene)propanedioate |
InChI |
InChI=1S/C23H21O4P/c1-26-22(24)21(23(25)27-2)28(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
Clé InChI |
BXNHZDBICLFYJE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
SMILES canonique |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



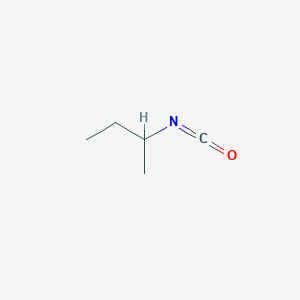
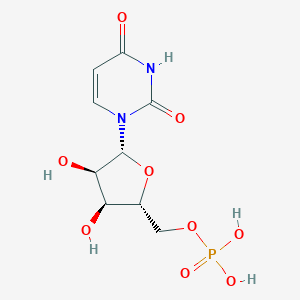
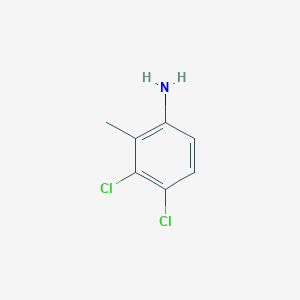
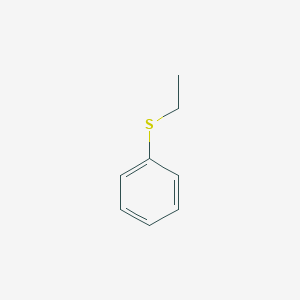
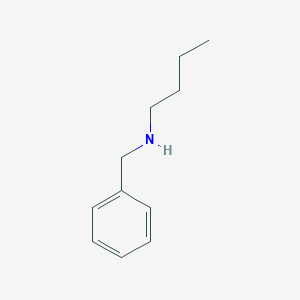
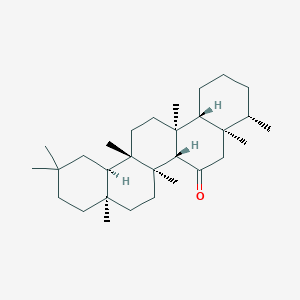
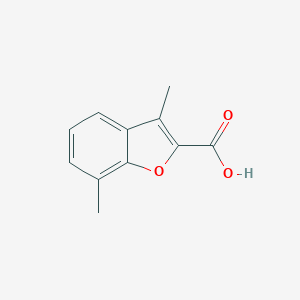
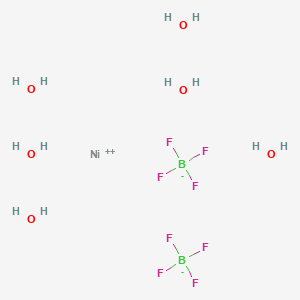
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
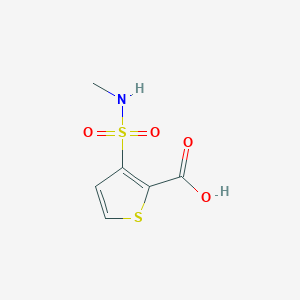
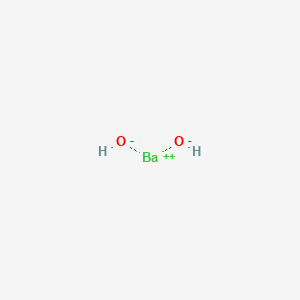
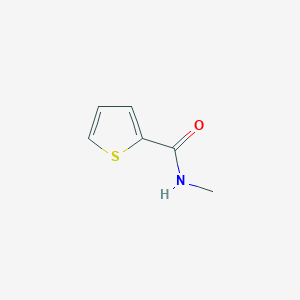
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
